Cc-CATH2 is a compound derived from avian cathelicidins, which are antimicrobial peptides playing a crucial role in the innate immune response of birds. These peptides exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Cc-CATH2 specifically has been studied for its potential applications in medicine and agriculture due to its effectiveness in combating antibiotic-resistant strains of bacteria.
Cc-CATH2 is primarily sourced from the chicken species (Gallus gallus), where it is synthesized as part of the immune response. The gene encoding Cc-CATH2 has been cloned and expressed for research purposes, allowing for detailed studies on its structure and function.
Cc-CATH2 belongs to the class of antimicrobial peptides known as cathelicidins. These peptides are characterized by their ability to disrupt microbial membranes and modulate immune responses. Cc-CATH2 is classified within the broader category of host defense peptides, which are integral to the innate immune system across various species.
The synthesis of Cc-CATH2 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. This method is favored for its efficiency and ability to produce high-purity peptides.
Cc-CATH2 consists of a sequence of amino acids that form a specific three-dimensional structure critical for its biological activity. The peptide features a cationic nature, allowing it to interact effectively with negatively charged microbial membranes.
Cc-CATH2 undergoes various interactions with microbial membranes, leading to disruption and cell lysis. This process involves:
The mechanism by which Cc-CATH2 exerts its antimicrobial effects involves several key steps:
Research indicates that Cc-CATH2 retains activity against antibiotic-resistant strains, making it a promising candidate for therapeutic development.
Cc-CATH2 has significant potential applications in various scientific fields:
Antimicrobial peptides (AMPs) are evolutionarily conserved components of innate immunity across vertebrates, invertebrates, and plants. These cationic, amphipathic peptides (typically 12–100 residues) target microbial membranes through electrostatic interactions with negatively charged phospholipids. The Antimicrobial Peptide Database (APD) catalogs >3,900 AMPs, including 373 mammalian variants, with cathelicidins and defensins being the most prominent families in vertebrates [1] [4]. Cathelicidins uniquely feature a conserved N-terminal cathelin domain and a variable C-terminal antimicrobial domain, which is proteolytically cleaved to release the active peptide [1] [10]. Their mechanisms extend beyond direct microbial killing to include immunomodulation, wound healing, and biofilm disruption, making them compelling targets for overcoming antibiotic resistance [4] [10].
Cathelicidins demonstrate remarkable evolutionary divergence across vertebrates:
Despite promising therapeutic potential, key limitations persist:
This review focuses on Cc-CATH2, a 32-amino acid cathelicidin from Coturnix coturnix (Japanese quail), to address these gaps. Objectives include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5